molecular formula C14H13NO3 B1470605 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid CAS No. 1521945-79-8

2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid

Cat. No. B1470605
CAS RN: 1521945-79-8
M. Wt: 243.26 g/mol
InChI Key: RXKXWXBYTXXHGG-UHFFFAOYSA-N
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Description

“2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .


Molecular Structure Analysis

The molecular structure of “2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” consists of a pyridine ring attached to a phenyl ring through a methoxy group . The aromatic rings are significantly twisted from each other .


Physical And Chemical Properties Analysis

“2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” is a white solid . . The compound should be stored at room temperature .

Scientific Research Applications

Biocidal Applications of Phenolic Compounds

Phenolic compounds, fatty acids, and acetic acid derivatives, similar in structural features to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, have been extensively studied for their biocidal potential. The biocidal activity of bio-oils derived from pyrolysis, containing compounds like acetic acid, has been investigated against insects, fungi, and bacteria of medical and economic importance. These findings suggest potential applications of related compounds in developing future pesticides and antimicrobials (Mattos et al., 2019).

Analytical Chemistry and Solvent Effects

In analytical chemistry, the understanding of solvent composition effects on the pH of buffered HPLC mobile phases and the pKa of analytes, including those similar to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, is crucial for improving chromatographic retention and analysis accuracy (Subirats et al., 2007).

Pyrolysis Mechanisms

Research on the pyrolysis of polysaccharides has focused on the chemical mechanisms involved in the formation of compounds like acetic acid, highlighting the complex reactions that produce valuable chemicals from biomass. This insight is relevant for understanding the degradation and transformation pathways of complex organic molecules in industrial processes (Ponder & Richards, 2010).

Medicinal Applications

The review of p-Coumaric acid and its conjugates, including those with structures akin to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, outlines their broad medicinal applications. These range from antioxidant, anti-cancer, antimicrobial activities to potential uses in treating diabetes, obesity, and arthritis, indicating the significant therapeutic potential of such compounds (Pei et al., 2016).

Chemosensing Applications

Pyridine derivatives, related in structure and function to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, have significant roles in chemosensing applications. Their ability to act as effective chemosensors for detecting various ions and species in environmental, agricultural, and biological samples highlights their importance in analytical chemistry (Abu-Taweel et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-(pyridin-4-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)9-12-3-1-2-4-13(12)18-10-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXWXBYTXXHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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